molecular formula C20H18N6OS B2927764 N-(4-ethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868967-35-5

N-(4-ethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2927764
CAS No.: 868967-35-5
M. Wt: 390.47
InChI Key: SHKSAFQMYVTECP-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a potential inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) . The p38 MAPK pathway is a critical target for therapeutic intervention, and compounds featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold, similar to this one, have demonstrated potent inhibitory activity against this kinase . This mechanism of action positions such compounds as valuable tools for investigating a wide range of pathological conditions, including autoimmune disorders like rheumatoid arthritis, inflammatory diseases such as Crohn's disease and psoriasis, and other conditions like atherosclerosis and osteoporosis . By selectively inhibiting p38 MAPK, this acetamide derivative provides researchers with a specialized chemical probe to study intracellular signaling cascades, cytokine production, and the inflammatory processes that underlie these diseases. Its structural profile, which includes a triazolopyridazine core linked to a substituted phenylacetamide, is characteristic of molecules developed for high-affinity binding and selectivity in kinase research . This product is intended solely for laboratory research to advance the understanding of cellular pathways and disease mechanisms and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-2-14-6-8-15(9-7-14)22-18(27)13-28-19-11-10-17-23-24-20(26(17)25-19)16-5-3-4-12-21-16/h3-12H,2,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKSAFQMYVTECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structural formula is represented as follows:

C19H21N5OS\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{S}

This structure includes a triazole ring and a pyridazine moiety, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cellular stress pathways. This inhibition can lead to reduced inflammation and cell proliferation in various models .
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial strains. Its efficacy is likely due to the disruption of bacterial cell wall synthesis .
  • Antiparasitic Effects : In vitro studies have demonstrated that this compound can inhibit the growth of Trypanosoma brucei, the causative agent of sleeping sickness. The compound's selectivity index suggests it has lower toxicity to mammalian cells compared to its effects on the parasite .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibits p38 MAPK, reducing inflammation
AntimicrobialEffective against Gram-positive bacteria
AntiparasiticInhibits growth of Trypanosoma brucei

Case Study 1: Inhibition of p38 MAPK

A study evaluated the inhibitory effect of this compound on p38 MAPK in human cell lines. The results showed a significant reduction in inflammatory cytokine production at concentrations as low as 10 µM, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, demonstrating promising antibacterial properties .

Case Study 3: Antiparasitic Activity

The antiparasitic efficacy was assessed using Trypanosoma brucei cultures. The compound exhibited an IC50 value of 50 nM with a selectivity index greater than 100 when compared to murine macrophages, highlighting its potential therapeutic application in treating parasitic infections .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The ethyl group in the target compound likely increases membrane permeability compared to the polar acetamidophenyl group in .
  • Solubility : Pyridin-2-yl (target) and furan-2-yl () substituents differ in polarity; pyridine’s basic nitrogen may improve aqueous solubility relative to furan’s neutral oxygen.

Stability and Metabolic Considerations

  • Metabolic Stability : The ethyl group in the target compound may reduce oxidative metabolism compared to the acetamidophenyl group in , which is prone to hydrolysis.
  • Steric Effects : The bulkier 4-chlorophenyl group in could hinder binding to compact active sites, whereas the smaller ethylphenyl group (target) may improve accessibility.

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